2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiadiazole ring, and a thiazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiadiazole intermediate. This intermediate is then reacted with 4-methylthiazole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles like halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives at the methoxyphenyl group
Scientific Research Applications
2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is unique due to its combination of a methoxyphenyl group, a thiadiazole ring, and a thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H14N4O2S2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H14N4O2S2/c1-8-12(13(20)17-15-19-18-9(2)22-15)23-14(16-8)10-4-6-11(21-3)7-5-10/h4-7H,1-3H3,(H,17,19,20) |
InChI Key |
FIDZENXKBOUIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NN=C(S3)C |
Origin of Product |
United States |
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